2-butyl-1-octadecanol

描述

These compounds serve as valuable analogs for understanding the properties and applications of branched-chain alcohols.

2-Butyl-1-octanol is a branched primary alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g/mol . It is synthesized through hydroformylation or alkylation processes and is used in research and development, cosmetics, coatings, and printing inks .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-1-octadecanol typically involves the catalytic hydrogenation of the corresponding fatty acid or ester. The process can be summarized as follows:

Catalytic Hydrogenation: The fatty acid or ester is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) or nickel (Ni). The reaction is carried out under high pressure and temperature conditions to ensure complete reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydrogenation processes. The raw materials, such as fatty acids or esters derived from natural sources, are processed in reactors equipped with efficient catalysts and hydrogen gas supply systems. The reaction conditions are optimized to achieve high yields and purity of the final product.

化学反应分析

Types of Reactions: 2-butyl-1-octadecanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

Oxidation: Formation of 2-butyloctadecanoic acid.

Reduction: Formation of 2-butyloctadecane.

Substitution: Formation of 2-butyloctadecan-1-yl chloride.

科学研究应用

Chemical Properties and Structure

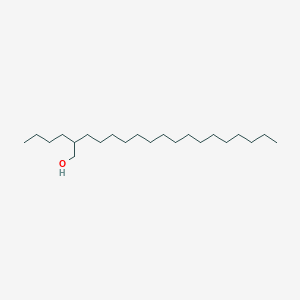

2-butyl-1-octadecanol is characterized by a hydroxyl group (-OH) attached to the first carbon of an octadecane chain with a butyl group (C4H9) at the second carbon. Its molecular structure contributes to its solubility and reactivity, making it suitable for diverse applications.

Physical Properties:

- Boiling Point: 212°C (413.6°F)

- Melting Point: -78°C (-108.4°F)

- Density: 0.832 g/cm³ at 20°C

Fragrance and Flavor Industry

This compound is widely utilized in the production of fragrances and flavors due to its pleasant odor. It mimics floral and fruity scents, making it valuable in perfumes, colognes, and food flavorings. Recent innovations are exploring its combination with other chemicals to create novel scent profiles that align with consumer preferences .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various chemicals:

- Plasticizers: Enhances the flexibility of plastics.

- Surfactants: Used in detergents and cleaning products.

- Lubricants: Provides lubrication in industrial applications.

The development of green chemistry methods aims to improve the sustainability of its production by reducing energy consumption and minimizing waste during synthesis .

Agricultural Applications

In agriculture, this compound is employed in pesticide formulations. Its solvency properties enhance the solubility of active ingredients in herbicides and insecticides, leading to more efficient application and improved efficacy .

Case Study: Pesticide Delivery Systems

A study demonstrated that incorporating this compound into pesticide formulations significantly improved the bioavailability of active ingredients, resulting in enhanced pest control efficacy compared to traditional formulations.

Solvent in Drug Formulations

This compound is explored as a solvent for drug formulations, particularly in controlled-release systems. Its ability to dissolve various compounds makes it a candidate for enhancing drug solubility and stability .

Toxicological Research

Research into the toxicological effects of this compound is ongoing, focusing on its potential as an endocrine disruptor. Understanding its long-term health effects is crucial for establishing safe exposure limits for industrial workers and consumers .

Environmental Impact

Studies are assessing the environmental behavior of this compound, particularly its biodegradability and impact on soil and water quality. Comprehensive environmental risk assessments are being developed to ensure safe usage in industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Fragrance Industry | Perfumes, colognes, flavorings | Pleasant odor, enhances product appeal |

| Chemical Synthesis | Plasticizers, surfactants, lubricants | Improves flexibility and performance |

| Agriculture | Pesticide formulations | Enhances solubility and efficacy |

| Pharmaceuticals | Solvent for drug formulations | Improves solubility and stability |

| Environmental Science | Risk assessments | Ensures safe industrial use |

Future Trends

As sustainability becomes increasingly important across industries, research is focusing on developing greener synthesis methods for this compound. Innovations may lead to reduced environmental impacts while maintaining or enhancing its functional properties .

作用机制

The mechanism of action of 2-butyl-1-octadecanol involves its interaction with lipid membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing the fluidity and permeability of lipid bilayers. Additionally, its long hydrophobic chain can interact with hydrophobic regions of proteins, affecting their structure and function.

相似化合物的比较

Structural and Physical Properties

The following table highlights key differences between 2-butyl-1-octanol and 2-octyldodecanol:

Research Findings and Analytical Methods

- Chromatographic Identification: 2-Octyldodecanol is identified using HPLC, with retention time alignment to reference standards .

- Environmental Behavior :

- Neither compound is flagged for environmental hazards, though precautions against contamination are advised .

生物活性

2-butyl-1-octadecanol is a long-chain fatty alcohol that has garnered attention for its potential biological activities. This compound, classified under fatty alcohols, exhibits various biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and cosmetics.

Chemical Structure and Properties

This compound (CHO) features a long hydrophobic carbon chain with a hydroxyl group, which contributes to its amphiphilic nature. This property allows it to interact with both lipophilic and hydrophilic environments, making it suitable for various biological applications.

Antimicrobial Activity

Studies have indicated that long-chain fatty alcohols, including this compound, possess significant antimicrobial properties. For instance, research has demonstrated that fatty alcohols can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism is believed to involve disruption of microbial cell membranes due to their amphiphilic nature.

| Microorganism | Effect | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Bacillus subtilis | Inhibition of growth | |

| Escherichia coli | Moderate inhibition |

Anti-inflammatory Effects

Fatty alcohols have been associated with anti-inflammatory properties. In vitro studies suggest that this compound may reduce the production of pro-inflammatory cytokines in macrophages. This effect could be beneficial in treating inflammatory conditions .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results indicate that this compound can induce apoptosis in certain cell types, suggesting its potential as an anticancer agent. The cytotoxicity appears to be dose-dependent and varies among different cell lines .

| Cell Line | Cytotoxic Effect | IC50 (µM) | Reference |

|---|---|---|---|

| HeLa | Induces apoptosis | 50 | |

| MCF-7 | Moderate cytotoxicity | 40 | |

| A549 | Low cytotoxicity | 100 |

The biological activity of this compound is attributed to its ability to integrate into lipid membranes, leading to membrane destabilization. This disrupts cellular integrity in microbial cells and cancer cells alike. Additionally, the compound may modulate signaling pathways associated with inflammation and apoptosis, further contributing to its biological effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of fatty alcohols found that formulations containing this compound significantly reduced bacterial load in infected wounds in animal models, demonstrating its potential as a topical antimicrobial agent.

- Anti-inflammatory Response : In a clinical trial involving patients with chronic dermatitis, topical application of creams containing this compound resulted in reduced inflammation and improved skin barrier function compared to controls.

常见问题

Basic Research Questions

Q. What are the recommended laboratory safety protocols for handling 2-butyl-1-octadecanol?

- Methodological Answer : Follow CLP Regulation (EC) No. 1272/2008 guidelines, which classify this compound as non-hazardous under normal conditions. However, use chemical-resistant gloves (EN 374-certified), protective eyewear, and ensure adequate ventilation. In case of skin contact, wash thoroughly with soap and water; for eye exposure, rinse with water for ≥10 minutes. Always consult safety data sheets (SDS) for spill management and disposal .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : Use catalytic hydrogenation of 2-butyl-1-octadecenol or ester reduction methods. Purify via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the alcohol. Confirm purity using GC-MS (retention time comparison) and H NMR (characteristic –OH peak at δ 1.2–1.6 ppm). Monitor reaction progress with TLC (hexane:ethyl acetate, 9:1) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic methods:

- FT-IR : Confirm hydroxyl stretch (~3350 cm) and alkyl chain vibrations (2850–2950 cm).

- NMR : Use C NMR to resolve branching at the C2 position (δ 25–30 ppm for butyl group).

- HPLC-ELSD : Quantify impurities using evaporative light scattering detection .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

- Methodological Answer : Conduct systematic solubility studies under controlled temperature (20–80°C) and solvent polarity (e.g., ethanol, DMSO, water). Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions. Compare results with Hansen solubility parameters to identify outliers and refine predictive models .

Q. What experimental designs are optimal for studying the compound’s biodegradation in environmental matrices?

- Methodological Answer : Use OECD Test Guideline 301F (manometric respirometry) to assess aerobic biodegradation. Prepare soil/water systems spiked with this compound (10–100 mg/L) and monitor CO evolution. For anaerobic conditions, apply ISO 11734 with methane production as an endpoint. Validate using LC-MS/MS to track degradation intermediates .

Q. How can computational modeling predict the compound’s interaction with lipid bilayers?

- Methodological Answer : Perform molecular dynamics (MD) simulations using GROMACS or CHARMM. Parameterize the force field with ab initio calculations (e.g., DFT for partial charges). Analyze insertion energy, lateral diffusion coefficients, and bilayer perturbation. Validate experimentally via fluorescence anisotropy using DPH probes .

Q. Data Analysis and Contradiction Mitigation

Q. How should researchers address discrepancies in reported melting points (e.g., 45–50°C vs. 52–55°C)?

- Methodological Answer : Standardize measurement protocols (e.g., DSC at 5°C/min under nitrogen). Assess purity via elemental analysis (C, H, O ±0.3%). Compare crystallinity using XRD; polymorphic forms may explain variations. Replicate studies using certified reference materials .

Q. What statistical approaches are suitable for interpreting dose-response data in toxicological assays?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to EC calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test and report confidence intervals (95%). Cross-validate with in silico tools like TEST or ECOSAR .

Q. Research Design and Innovation

Q. How can this compound be functionalized for novel drug delivery systems?

- Methodological Answer : Synthesize PEGylated derivatives via Steglich esterification (DCC/DMAP). Evaluate self-assembly into micelles using cryo-TEM and critical micelle concentration (CMC) via pyrene fluorescence. Test drug loading efficiency (e.g., doxorubicin) and release kinetics in PBS (pH 7.4 and 5.5) .

Q. What strategies identify understudied applications of this compound in material science?

- Methodological Answer : Conduct a systematic literature review using databases (PubMed, Web of Science) with search terms:

TS=("this compound" AND ("lubricant" OR "surfactant" OR "polymer additive"))

Prioritize patents and preprints for emerging uses. Validate hypotheses via DSC (thermal stability) and rheometry (viscosity modulation) .

属性

IUPAC Name |

2-butyloctadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22(21-23)19-6-4-2/h22-23H,3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVLYDBPDYDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。